A2A Adenosine Receptor Binding: 9-Ethyladenine vs. 9-Methyladenine Direct Comparison
In a direct head-to-head radioligand binding assay at the adenosine A2A receptor, 9-ethyladenine and 9-methyladenine exhibit distinct binding profiles. At a concentration of 100 μM, 9-ethyladenine produces 27 ± 2% inhibition of radioligand binding, whereas 9-methyladenine demonstrates full displacement with a Ki of 17.5 ± 3.0 μM [1]. This indicates that the ethyl substitution at N9 reduces binding capacity relative to the methyl analog, but importantly confers a partial antagonist/inhibitor profile that may be advantageous for specific experimental designs requiring sub-maximal receptor modulation. The N6-methyladenine comparator achieves a Ki of 3.64 ± 0.36 μM, demonstrating that N6 substitution produces substantially higher affinity than N9 substitution [1].
| Evidence Dimension | Adenosine A2A receptor binding affinity / inhibition at 100 μM |
|---|---|
| Target Compound Data | 27 ± 2% inhibition at 100 μM (no full displacement, Ki not reported) |
| Comparator Or Baseline | 9-Methyladenine: Ki = 17.5 ± 3.0 μM; N6-Methyladenine: Ki = 3.64 ± 0.36 μM; 7-Ethyladenine: Ki = 47.3 ± 4.1 μM; Adenine: Ki = 0.0299 ± 0.0034 μM |
| Quantified Difference | 9-Ethyladenine exhibits partial inhibition (27%) vs. full displacement for 9-methyladenine (Ki 17.5 μM); ~5.5-fold lower affinity than N6-methyladenine based on Ki values where measurable |
| Conditions | Radioligand binding assay at human A2A adenosine receptor; n=3 independent experiments performed in triplicate |
Why This Matters
The partial inhibition profile (27% at 100 μM) differentiates 9-ethyladenine from 9-methyladenine (full antagonist with defined Ki), enabling selection of a weaker or partial modulator for assays requiring sub-saturating receptor engagement.
- [1] Molecular Pharmacology. Table: Radioligand Binding Data for Adenine Derivatives at A2A Adenosine Receptor. ASPET Journals. Compound 15 (9-Methyladenine) and Compound 16 (9-Ethyladenine). View Source
